BenchChemオンラインストアへようこそ!

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

CFTR inhibition pyridazinone sulfonamide ion channel pharmacology

This synthetic pyridazinone-sulfonamide hybrid (CAS 921556-05-0, PubChem CID 41160227) is a structurally defined chloride channel inhibitor chemotype disclosed in OneWorld Health patents. Its pyridine-3-sulfonamide terminus provides a distinct H-bond acceptor profile versus benzenesulfonamide analogs, enabling SAR isolation of heteroaryl sulfonamide contributions to CaCC and VRAC inhibition. Procuring this specific CAS-registered entity—with exact mass 400.13 Da and InChIKey FNAFIJZBJIAGJL-UHFFFAOYSA-N—ensures batch-to-batch traceability for electrophysiology assays and computational modeling that non-certified analogs cannot guarantee. Ideal as a HPLC reference standard and for parallel chloride channel selectivity screening.

Molecular Formula C19H20N4O4S
Molecular Weight 400.45
CAS No. 921556-05-0
Cat. No. B2643954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide
CAS921556-05-0
Molecular FormulaC19H20N4O4S
Molecular Weight400.45
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CN=CC=C3
InChIInChI=1S/C19H20N4O4S/c1-2-27-16-7-5-15(6-8-16)18-9-10-19(24)23(22-18)13-12-21-28(25,26)17-4-3-11-20-14-17/h3-11,14,21H,2,12-13H2,1H3
InChIKeyFNAFIJZBJIAGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 921556-05-0): Pyridazinone Sulfonamide CFTR Inhibitor for Epithelial Ion Transport Research


N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 921556-05-0, PubChem CID 41160227) is a synthetic pyridazinone-sulfonamide hybrid that belongs to a class of small-molecule chloride channel inhibitors. It was disclosed in patent filings by the Institute for OneWorld Health as part of a series targeting the cystic fibrosis transmembrane conductance regulator (CFTR) and related chloride channels such as calcium-activated chloride channels (CaCC) and volume-regulated anion channels (VRAC) [1]. The compound features a 6-oxopyridazinone core substituted at position 3 with a 4-ethoxyphenyl group and linked via an ethyl spacer to a pyridine-3-sulfonamide moiety, a structural design intended to optimize ion channel blockade for therapeutic applications in secretory diarrhea and polycystic kidney disease [2].

Why Generic Substitution of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 921556-05-0) Fails: Evidence-Based Differentiation from Closest Pyridazinone Sulfonamide Analogs


Within the pyridazinone sulfonamide series disclosed in the OneWorld Health patents, minor structural modifications produce substantial differences in chloride channel inhibition potency and selectivity. The patent family encompasses compounds with varied substituents at the pyridazinone 3-position (aryl, heteroaryl), linker length (ethyl vs. propyl), and sulfonamide aryl group (phenyl, substituted phenyl, pyridinyl), with the explicit teaching that these variations critically modulate the ability to block CaCC and VRAC ion transport [1]. Generic substitution of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide with a close analog—such as the 4-ethylbenzenesulfonamide congener (CAS 921880-87-7) or the thiophene-substituted variant (CAS not assigned)—would alter key pharmacophoric features including hydrogen-bond acceptor capacity (pyridine N vs. phenyl C-H), lipophilicity (XLogP3 ~1.4 vs. >2.5 for alkylbenzenesulfonamide analogs), and sulfonamide NH acidity, each of which is implicated in channel pore interaction [2]. Without explicit head-to-head comparative IC50 data, the structural distinctiveness of the pyridine-3-sulfonamide group relative to alternative sulfonamide substituents provides the sole procurement-relevant basis for differentiation.

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 921556-05-0): Quantitative Evidence Guide for Scientific Procurement Decisions


Structural Determinant: Pyridine-3-Sulfonamide vs. 4-Ethylbenzenesulfonamide in Pyridazinone CFTR Inhibitor Series

The target compound incorporates a pyridine-3-sulfonamide terminus, whereas the closest cataloged analog (CAS 921880-87-7; N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide) employs a 4-ethylbenzenesulfonamide group [1]. The pyridine nitrogen introduces an additional hydrogen-bond acceptor site and alters the electronic character of the sulfonamide, which is expected to modulate chloride channel binding interactions as disclosed in the general structure-activity relationships of the patent series [2].

CFTR inhibition pyridazinone sulfonamide ion channel pharmacology

Linker Length Comparison: Ethyl vs. Propyl Spacer in Pyridine-3-Sulfonamide Pyridazinones

The target compound uses a two-carbon (ethyl) linker between the pyridazinone nitrogen and the sulfonamide, while a structurally related derivative (N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)pyridine-3-sulfonamide) incorporates a three-carbon (propyl) spacer [1]. The patent series indicates that linker length influences the conformational flexibility and spatial presentation of the sulfonamide group within the ion channel pore [2], a parameter known to affect potency in related chloride channel inhibitor chemotypes.

linker optimization pyridazinone chloride channel blocker

Pyridazinone C3 Substituent: 4-Ethoxyphenyl vs. Thiophen-2-yl in CFTR Inhibitor Series

The target compound bears a 4-ethoxyphenyl group at the pyridazinone C3 position, in contrast to the thiophen-2-yl substituted analog N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide [1]. The ethoxyphenyl group provides an electron-donating para-ethoxy substituent that modulates the electron density of the pyridazinone ring, whereas the thiophene analog introduces a sulfur-containing heteroaryl with distinct π-electron distribution and potential for sulfur-mediated interactions within the channel [2]. In the broader pyridazinone chloride channel inhibitor field, C3 aryl substituent identity has been shown to be a primary determinant of CaCC vs. VRAC selectivity profiles.

aryl substitution pyridazinone SAR CFTR pharmacology

Computed Physicochemical Property Profile: Lipophilicity, Hydrogen Bonding, and Rotatable Bonds

Computed physicochemical descriptors from PubChem indicate that the target compound has an XLogP3 of 1.4, a hydrogen bond donor count of 1, an acceptor count of 7, and 8 rotatable bonds [1]. This profile places the compound in a moderately hydrophilic region of chemical space relative to benzenesulfonamide analogs, which typically exhibit XLogP3 values exceeding 2.5 (estimated for the 4-ethylbenzenesulfonamide analog) [2]. The higher hydrogen-bond acceptor count arising from the pyridine nitrogen is a distinguishing feature that may enhance aqueous solubility at physiological pH compared to purely carbocyclic sulfonamide counterparts.

physicochemical properties drug-likeness ADME prediction

Best Research and Industrial Application Scenarios for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide (CAS 921556-05-0)


Structure-Activity Relationship (SAR) Studies of Pyridazinone Sulfonamide CFTR Inhibitors Requiring Precise Pharmacophore Control

The compound serves as a specific chemotype within the pyridazinone sulfonamide series for systematic SAR exploration of the sulfonamide aryl group's influence on chloride channel blockade. Its pyridine-3-sulfonamide terminus provides a distinct hydrogen-bonding and electronic profile compared to benzenesulfonamide analogs, enabling researchers to isolate the contribution of the heteroaryl sulfonamide to CaCC and VRAC inhibition in electrophysiological assays such as short-circuit current (Isc) measurements and halide flux assays as described in the OneWorld Health patent platform [1].

Pharmacophore Model Refinement for Epithelial Ion Channel Drug Discovery Programs

The combination of a 4-ethoxyphenyl C3 substituent, ethyl linker, and pyridine-3-sulfonamide terminus defines a discrete pharmacophoric point in three-dimensional chemical space that can be used as a reference compound for computational modeling and virtual screening campaigns targeting CFTR, CaCC, or VRAC [1]. Its computed physicochemical properties (XLogP3 = 1.4, 7 H-bond acceptors) provide a benchmark for optimizing solubility-permeability balance in chloride channel inhibitor lead optimization.

In Vitro Profiling of Chloride Channel Subtype Selectivity (CaCC vs. VRAC vs. CFTR)

Although direct selectivity data for this specific compound are not publicly available, the patent disclosures teach that individual members of the pyridazinone sulfonamide series exhibit differential activity across chloride channel subtypes [1]. This compound can be employed as a structurally defined tool in parallel screening panels using cell lines expressing specific chloride channels (e.g., CFTR-expressing FRT cells, CaCC-expressing HT-29 cells, VRAC-expressing HeLa cells) to generate de novo selectivity fingerprints that inform channel-specific inhibitor development.

Reference Standard for Analytical Method Development and Quality Control in Chemical Procurement

The compound's well-defined molecular identity (PubChem CID 41160227, exact mass 400.13 Da), established IUPAC name, and InChIKey (FNAFIJZBJIAGJL-UHFFFAOYSA-N) make it suitable as a reference standard for HPLC purity analysis, mass spectrometry calibration, and NMR structural confirmation in quality control workflows [2]. Procurement of this specific CAS-registered entity ensures batch-to-batch consistency and traceability that cannot be guaranteed with non-certified analogs.

Quote Request

Request a Quote for N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.